molecular formula C6H3BrF3NO2 B12304876 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol

Cat. No.: B12304876
M. Wt: 257.99 g/mol
InChI Key: YHWAZRMMJFGKRR-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C6H3BrF3NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol typically involves the bromination of 5-(trifluoromethoxy)pyridin-2-ol. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-fluoropyridine

Comparison: 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol is unique due to the presence of both bromine and trifluoromethoxy groups, which can significantly influence its reactivity and properties

Properties

Molecular Formula

C6H3BrF3NO2

Molecular Weight

257.99 g/mol

IUPAC Name

4-bromo-5-(trifluoromethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C6H3BrF3NO2/c7-3-1-5(12)11-2-4(3)13-6(8,9)10/h1-2H,(H,11,12)

InChI Key

YHWAZRMMJFGKRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)OC(F)(F)F)Br

Origin of Product

United States

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